Urapidil-d3(methoxy-d3) is a stable isotope-labeled derivative of Urapidil, a drug primarily used for the treatment of hypertension. The incorporation of deuterium (denoted by "d3") and a methoxy group enhances its pharmacological properties and allows for detailed metabolic studies. This compound is classified under antihypertensive agents and is particularly noted for its action as an alpha-1 adrenergic antagonist and serotonin receptor agonist.
Urapidil-d3(methoxy-d3) can be synthesized through various chemical methods, often utilizing established synthetic pathways for Urapidil while incorporating deuterium-labeled precursors. This compound is available from specialized chemical suppliers, such as Sigma-Aldrich, which provides a variety of labeled compounds for research purposes .
The synthesis of Urapidil-d3(methoxy-d3) involves several key steps:
The synthesis requires careful control of reaction conditions (temperature, pressure, and pH) to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and isotopic labeling of the final product.
Urapidil-d3(methoxy-d3) possesses a specific molecular structure characterized by:
The structural representation can be derived from computational chemistry software or databases that provide 3D models based on molecular dynamics simulations.
Urapidil-d3(methoxy-d3) can participate in various chemical reactions typical for its functional groups:
Reactions are often monitored using high-performance liquid chromatography to assess conversion rates and product formation.
The mechanism of action for Urapidil-d3(methoxy-d3) primarily involves:
Studies utilizing isotopically labeled compounds like Urapidil-d3(methoxy-d3) allow researchers to trace metabolic pathways and assess pharmacokinetics more accurately through advanced imaging techniques.
Characterization techniques such as infrared spectroscopy and ultraviolet-visible spectroscopy provide insights into functional groups and electronic transitions within the molecule.
Urapidil-d3(methoxy-d3) has several scientific uses:
This compound serves as a valuable tool in both academic research and pharmaceutical development, providing insights into drug behavior in biological systems while enhancing therapeutic strategies against hypertension.
Urapidil-d3 (methoxy-d3) is a deuterium-labeled isotopologue of the antihypertensive agent urapidil, specifically engineered with three deuterium atoms (³H or D) replacing all hydrogen atoms at the methoxy (-OCH₃) group, forming a trideuteriomethoxy (-OCD₃) moiety. This targeted substitution occurs at the aromatic ether position of the urapidil structure, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry [1] [4]. The isotopic labeling pattern is highly specific, ensuring minimal structural perturbation while introducing significant mass differences essential for analytical differentiation. The incorporation of deuterium at this metabolically vulnerable site leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond (compared to C-H) potentially alters metabolic degradation pathways without affecting intrinsic receptor interactions [4] [9]. This strategic deuteration maintains the core pharmacophore—comprising the uracil ring, piperazine linker, and aminopropyl chain—intact, preserving the molecule’s primary biological activity while enhancing its utility as a tracer.
The molecular formula of Urapidil-d3 is C₂₀D₃H₂₆N₅O₃, reflecting the replacement of three hydrogen atoms with deuterium. This yields a precise molecular weight of 390.494 g/mol, a 3 Da increase compared to non-deuterated urapidil (C₂₀H₂₉N₅O₃, MW = 387.48 g/mol) [1] [2] [3]. This mass shift is critical for distinguishing the labeled compound via mass spectrometry. The formula and weight are corroborated by high-resolution mass spectrometry (HRMS), which typically shows a characteristic [M+H]⁺ ion at m/z 391.50 under electrospray ionization (ESI) conditions [4]. The molecular structure and deuterium positions are illustrated in the SMILES notation provided in analytical documentation:[2H]C([2H])([2H])Oc1ccccc1N2CCN(CCCNC3=CC(=O)N(C)C(=O)N3C)CC2
[1] [4].
Table 1: Molecular Properties of Urapidil-d3
Property | Specification |
---|---|
Molecular Formula | C₂₀D₃H₂₆N₅O₃ |
Molecular Weight | 390.494 g/mol |
CAS Number (Labeled) | 1398066-08-4 |
CAS Number (Non-Labeled) | 34661-75-1 |
Isotopic Purity | ≥99 atom % D |
Chemical Purity | ≥98% |
Urapidil-d3 serves as a bioanalytical counterpart to non-deuterated urapidil (CAS 34661-75-1). Structurally, the compounds differ exclusively in the methoxy group (–OCH₃ vs. –OCD₃), preserving identical electronic and steric properties in the receptor-binding domains. This ensures pharmacological equivalence, as confirmed by in vitro receptor binding assays:
However, critical distinctions arise in metabolism and analytical behavior:
Table 2: Comparative Profile of Urapidil-d3 vs. Non-Deuterated Urapidil
Parameter | Urapidil-d3 | Non-Deuterated Urapidil |
---|---|---|
Structure | C₂₀H₂₆D₃N₅O₃ | C₂₀H₂₉N₅O₃ |
Molecular Weight | 390.494 g/mol | 387.48 g/mol |
Primary Metabolic Site | Resistant O-demethylation (KIE) | Rapid O-demethylation |
Mass Spec (MS) Signal | [M+H]⁺ = 391.50 | [M+H]⁺ = 388.48 |
Receptor Binding | Identical α₁/5-HT1A affinity | Identical α₁/5-HT1A affinity |
Analytical Utility | Internal standard for MS | Target analyte |
Urapidil-d3 is indispensable as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying native urapidil in biological matrices. Its near-identical chromatographic behavior (retention time, ionization efficiency) coupled with distinct mass transitions (m/z 391.50 → fragment ions) enables precise normalization, minimizing matrix effects [4] [7]. In degradation studies, it aids in tracking protiated degradation products, confirming that deuteration does not alter degradation pathways but provides a kinetic "signature" for metabolic or stability investigations [9]. NMR studies further validate the site-specific deuteration, showing characteristic shifts in the methoxy proton region (absence of 3H singlet at δ ~3.8 ppm) [4].
Despite structural equivalence in the binding domains, deuterium substitution can indirectly influence biochemical interactions through altered metabolism. Studies confirm that Urapidil-d3 retains full agonist/antagonist activity at target receptors but exhibits reduced turnover in hepatocyte models due to slower CYP450-mediated demethylation. This effect is purely pharmacokinetic—no changes in receptor binding thermodynamics or signaling efficacy are observed [5] [8] [9].
Synthesis follows Good Manufacturing Practice (GMP)-like conditions to ensure ≥99 atom % D enrichment, typically via Williamson ether synthesis using deuterated methyl iodide (CD₃I) and the urapidil phenolate precursor. Regulatory guidelines (ICH Q3D, USP ⟨467⟩) classify deuterated analogs as "new chemical entities" for drug development but permit their use as analytical tools without additional approval [4].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: